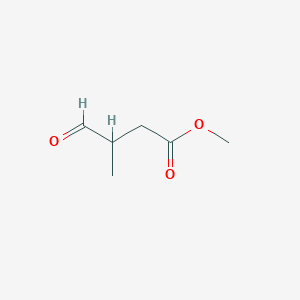

methyl 3-methyl-4-oxobutanoate

Übersicht

Beschreibung

Methyl 3-methyl-4-oxobutanoate is an organic compound with the molecular formula C6H10O3. It is a colorless liquid with a pleasant fruity odor and is highly soluble in water, ethanol, and other polar solvents . This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Methyl 3-methyl-4-oxobutanoate can be synthesized through several methods. One common method involves the esterification of diketene with methanol using concentrated sulfuric acid as a catalyst. The reaction mixture is then subjected to crude fractionation and distillation to obtain the final product . Another method involves the reaction of monomethyl succinate with oxalyl chloride in the presence of N,N-dimethylformamide, followed by concentration under reduced pressure .

Analyse Chemischer Reaktionen

Methyl 3-methyl-4-oxobutanoate exhibits reactivity as both an ester and a ketone. It can undergo esterification reactions with alcohols, resulting in the formation of different esters . Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group. The compound can also undergo alkylation reactions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction . Common reagents used in these reactions include alkyl halides, alcohols, and various catalysts.

Wissenschaftliche Forschungsanwendungen

Methyl 3-methyl-4-oxobutanoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals . In biology, it is used in the synthesis of biologically active molecules, such as 1-hydroxymethylpyrrolizidine alkaloids . In medicine, it is used in the development of therapeutic agents, including HIV-1 specific reverse transcriptase inhibitors . In industry, it is used as an intermediate in the production of important industrial compounds, such as gamma-butyrolactone and 1,4-butanediol .

Wirkmechanismus

The mechanism of action of methyl 3-methyl-4-oxobutanoate involves its reactivity as both an ester and a ketone. The compound can undergo nucleophilic addition reactions due to the presence of the carbonyl group, which makes it a versatile intermediate in various synthetic pathways . Additionally, it can participate in alkylation reactions, where the enolate ion reacts with an alkyl halide to form a new carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-methyl-4-oxobutanoate is similar to other compounds such as methyl acetoacetate, methyl 3-oxobutanoate, and acetoacetic acid methyl ester . These compounds share similar structural features and reactivity patterns. this compound is unique due to its specific molecular structure, which allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in various synthetic processes .

Biologische Aktivität

Methyl 3-methyl-4-oxobutanoate, a compound with the molecular formula C6H10O3, is recognized for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is an ester derivative of 4-oxobutanoic acid. It can be synthesized through various methods, including the reaction of 3-methyl-4-oxobutanoic acid with methanol in the presence of an acid catalyst. This compound exhibits a pleasant fruity odor and is soluble in polar solvents, which enhances its utility in pharmaceutical applications.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which can help mitigate oxidative stress and related diseases. In vitro assays have shown that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties. It demonstrates the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties. Its mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models.

Data Tables

The following table summarizes key biological activities and their corresponding assay results:

Case Study 1: Antioxidant Activity

A study investigated the antioxidant potential of this compound using DPPH radical scavenging assays. The results showed an IC50 value of 5.43 µM, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory responses, this compound was shown to significantly reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study 3: Anticancer Properties

Research on the anticancer effects of this compound demonstrated its ability to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of 27 nM. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

methyl 3-methyl-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(4-7)3-6(8)9-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHWBQQPAIUPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.